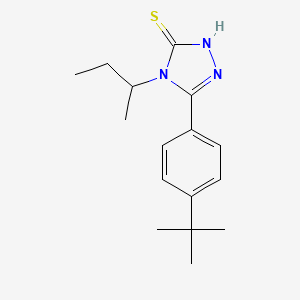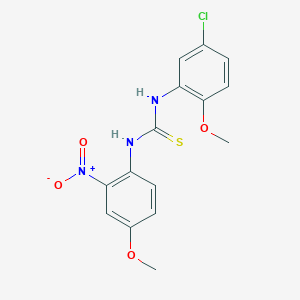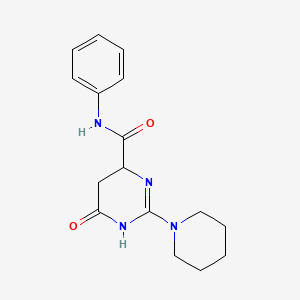![molecular formula C12H14Cl2N2O3 B4132303 N-(2,3-dichlorophenyl)-N'-[1-(hydroxymethyl)propyl]ethanediamide](/img/structure/B4132303.png)
N-(2,3-dichlorophenyl)-N'-[1-(hydroxymethyl)propyl]ethanediamide
Descripción general
Descripción
N-(2,3-dichlorophenyl)-N'-[1-(hydroxymethyl)propyl]ethanediamide is a chemical compound that is commonly known as A771726 or Leflunomide. This compound has been extensively studied due to its various scientific research applications.
Mecanismo De Acción
The mechanism of action of N-(2,3-dichlorophenyl)-N'-[1-(hydroxymethyl)propyl]ethanediamide involves the inhibition of dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, N-(2,3-dichlorophenyl)-N'-[1-(hydroxymethyl)propyl]ethanediamide reduces the production of pyrimidine nucleotides, which in turn inhibits the proliferation of T-lymphocytes and B-lymphocytes.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-N'-[1-(hydroxymethyl)propyl]ethanediamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune responses. Additionally, N-(2,3-dichlorophenyl)-N'-[1-(hydroxymethyl)propyl]ethanediamide has been found to have antiproliferative effects on T-lymphocytes and B-lymphocytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dichlorophenyl)-N'-[1-(hydroxymethyl)propyl]ethanediamide has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it readily available for research. It has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, there are also limitations to using N-(2,3-dichlorophenyl)-N'-[1-(hydroxymethyl)propyl]ethanediamide in lab experiments. It has been found to have cytotoxic effects on certain cell types, and its immunosuppressive properties may interfere with immune-related experiments.
Direcciones Futuras
There are several future directions for the study of N-(2,3-dichlorophenyl)-N'-[1-(hydroxymethyl)propyl]ethanediamide. One area of interest is the development of more potent DHODH inhibitors with fewer side effects. Another area of interest is the study of N-(2,3-dichlorophenyl)-N'-[1-(hydroxymethyl)propyl]ethanediamide in combination with other drugs for the treatment of various diseases. Additionally, the role of N-(2,3-dichlorophenyl)-N'-[1-(hydroxymethyl)propyl]ethanediamide in the regulation of immune responses and its potential use in immunotherapy is an area of active research.
Aplicaciones Científicas De Investigación
N-(2,3-dichlorophenyl)-N'-[1-(hydroxymethyl)propyl]ethanediamide has been extensively studied for its various scientific research applications. It has been found to have immunosuppressive, anti-inflammatory, and antiproliferative properties. It has been used in the treatment of rheumatoid arthritis, psoriasis, and multiple sclerosis.
Propiedades
IUPAC Name |
N-(2,3-dichlorophenyl)-N'-(1-hydroxybutan-2-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3/c1-2-7(6-17)15-11(18)12(19)16-9-5-3-4-8(13)10(9)14/h3-5,7,17H,2,6H2,1H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOLYGHTQXCGAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC1=C(C(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4132227.png)
![N-1-adamantyl-2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazinecarboxamide](/img/structure/B4132229.png)
![2-[(3,5-dichloro-4-methoxybenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4132231.png)

![methyl 5-benzyl-2-[({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4132246.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B4132261.png)
![2-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4132267.png)
![methyl (2S,4R)-1-methyl-4-{[3-(1H-1,2,4-triazol-1-yl)propanoyl]amino}pyrrolidine-2-carboxylate](/img/structure/B4132274.png)
![ethyl 4-{[(1,2,3,4-tetrahydro-1-naphthalenylamino)carbonothioyl]amino}benzoate](/img/structure/B4132280.png)

![N-(2,4-difluorophenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B4132305.png)

![3-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzenesulfonamide](/img/structure/B4132318.png)